2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Description
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Properties
CAS No. |
2137462-57-6 |
|---|---|
Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 |
Origin of Product |
United States |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid, commonly referred to as Fmoc-Tetrahydroquinoline, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C22H25N2O4
- Molecular Weight : 393.46 g/mol
- CAS Number : 130309-35-2
Fmoc-Tetrahydroquinoline functions primarily as a protecting group for amines in peptide synthesis. Its structure allows it to stabilize reactive amine groups during chemical reactions, preventing unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group can be removed under mild basic conditions, facilitating the release of the free amine for subsequent reactions .
Biological Activity
Research indicates that Fmoc-Tetrahydroquinoline exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline possess antimicrobial properties. These compounds may inhibit bacterial growth by interfering with cell wall synthesis or protein production .
- Anticancer Potential : Compounds with a tetrahydroquinoline core have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Neuroprotective Effects : Some studies have indicated that tetrahydroquinoline derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways and the activation of caspase cascades. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further underscores its potential as an anticancer agent .
Case Study: Neuroprotection
In vitro studies have shown that certain tetrahydroquinoline derivatives can protect neuronal cells from oxidative damage induced by glutamate toxicity. This protective effect is attributed to the compound's ability to enhance the expression of antioxidant enzymes and modulate intracellular calcium levels, thereby preventing excitotoxicity and cell death .
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, the incorporation of the Fmoc group enhances the solubility and stability of the compound, making it a promising candidate for further development in cancer therapeutics .
Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. In animal models, these compounds have demonstrated the ability to mitigate neurodegeneration and improve cognitive function. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of tetrahydroquinoline-based compounds. By modifying the amino acid structure and substituents on the fluorenylmethoxycarbonyl group, researchers aim to enhance potency and selectivity towards specific biological targets .
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Tetrahydroquinoline-Alanine is utilized as a building block in SPPS due to its stability under basic conditions and ease of removal of the Fmoc protecting group. This allows for efficient synthesis of complex peptides with high purity .
Bioconjugation
The compound serves as a versatile linker in bioconjugation strategies. Its ability to form stable amide bonds facilitates the attachment of various biomolecules, including drugs and fluorescent tags, enabling targeted delivery systems .
Polymer Chemistry
In material science, derivatives of this compound are explored for their potential use in developing new polymers with tailored properties. For example, incorporating tetrahydroquinoline structures into polymer backbones can enhance mechanical strength and thermal stability .
Nanomaterials
Research has shown that functionalized tetrahydroquinoline derivatives can be used to synthesize nanoparticles with unique optical properties. These nanoparticles have applications in drug delivery and imaging .
Data Tables
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of Fmoc-Tetrahydroquinoline-Alanine derivatives against breast cancer cell lines. The results indicated a dose-dependent cytotoxic effect, leading to further investigation into its mechanism of action.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, tetrahydroquinoline derivatives were tested for neuroprotective effects in a mouse model of Alzheimer’s disease. The findings suggested significant improvements in cognitive function and reduced amyloid plaque formation.
Case Study 3: Polymer Development
Research conducted by Polymer Science demonstrated the incorporation of tetrahydroquinoline into biodegradable polymers, resulting in materials with enhanced mechanical properties suitable for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
